N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14994233
InChI: InChI=1S/C23H25N3O2/c27-22-14-19(16-26(22)13-11-17-6-2-1-3-7-17)23(28)24-12-10-18-15-25-21-9-5-4-8-20(18)21/h1-9,15,19,25H,10-14,16H2,(H,24,28)
SMILES:
Molecular Formula: C23H25N3O2
Molecular Weight: 375.5 g/mol

N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide

CAS No.:

Cat. No.: VC14994233

Molecular Formula: C23H25N3O2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide -

Specification

Molecular Formula C23H25N3O2
Molecular Weight 375.5 g/mol
IUPAC Name N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C23H25N3O2/c27-22-14-19(16-26(22)13-11-17-6-2-1-3-7-17)23(28)24-12-10-18-15-25-21-9-5-4-8-20(18)21/h1-9,15,19,25H,10-14,16H2,(H,24,28)
Standard InChI Key VLNGKVIUQVVTRZ-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Introduction

N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide is a complex organic compound featuring a unique combination of structural elements, including an indole moiety, a pyrrolidine ring, and a phenethyl group. This compound is of interest due to its potential biological activity and pharmacological properties.

Structural Features

The compound's molecular formula is C20H22N2O3, with a molecular weight of approximately 350.4 g/mol. Its structure includes an indole group attached to an ethyl chain, which is further connected to a pyrrolidinecarboxamide functional group. The indole moiety, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is known for its presence in various biologically active compounds.

Synthesis Methods

The synthesis of N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide can be achieved through several methods, although specific detailed protocols are not widely documented in the literature. Generally, such compounds are synthesized using reactions typical of amides and indoles, such as the Vilsmeier-Haack formylation and subsequent modifications to introduce the necessary functional groups.

Comparison with Similar Compounds

Compound NameMolecular FormulaNotable Features
5-HydroxyindoleC8H9NOSimple indole derivative with serotonin activity
1-MethylpyrroleC4H7NContains a pyrrole ring but lacks the indole structure
IndomethacinC19H16ClNO4Anti-inflammatory drug with an indole structure

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